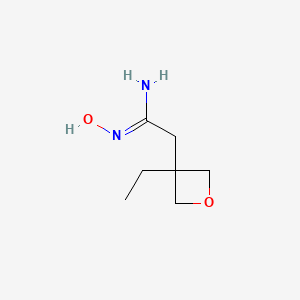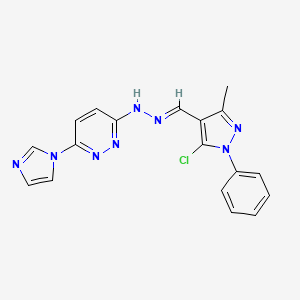![molecular formula C16H26N2O3 B2512389 1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361840-34-6](/img/structure/B2512389.png)
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is an organic compound that features a piperidine ring substituted with an ethyl and hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine with ethyl acetate in the presence of an acid catalyst, followed by neutralization and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-hydroxypiperidine: A related compound with similar structural features but different functional groups.
Piperidine derivatives: A broad class of compounds with diverse biological activities and applications.
Uniqueness
1-[4-(3-Ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
1-[4-(3-ethyl-3-hydroxypiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-14(19)17-10-6-13(7-11-17)15(20)18-9-5-8-16(21,4-2)12-18/h3,13,21H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBZOPZOEZUUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)C2CCN(CC2)C(=O)C=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B2512306.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide hydrochloride](/img/structure/B2512307.png)


![1-(4-Methoxypyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2512312.png)
![2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2512315.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(pyridin-3-ylmethyl)sulfamoyl]benzamide](/img/structure/B2512317.png)



![2-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2512325.png)
![3-[1-(1-METHYLPIPERIDIN-3-YL)ETHYL]PHENOL HYDROCHLORIDE](/img/structure/B2512327.png)
triazin-2-yl)sulfanyl)propanoate](/img/structure/B2512329.png)
